molecular formula C29H26ClN5O3S B2610072 4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide CAS No. 422283-19-0

4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide

Cat. No.: B2610072
CAS No.: 422283-19-0
M. Wt: 560.07
InChI Key: WSCBIJSVACBMKB-UHFFFAOYSA-N
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Description

The compound 4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide is a complex organic molecule that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide involves several steps, including the formation of the pyrido[1,2-a]pyrimidine and quinazolinone cores. Common synthetic methods include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

The compound 4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, the compound is of interest due to its potential interactions with various biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specialized applications.

Mechanism of Action

The mechanism of action for 4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets. The compound likely binds to enzymes or receptors, altering their activity. The exact pathways and targets are still under investigation, but its structure suggests it could inhibit or activate specific biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide apart is its combination of multiple heterocyclic structures, which may confer unique biological activities and chemical properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClN5O3S/c30-21-12-13-25-32-22(17-27(37)35(25)18-21)19-39-29-33-24-10-5-4-9-23(24)28(38)34(29)16-6-11-26(36)31-15-14-20-7-2-1-3-8-20/h1-5,7-10,12-13,17-18H,6,11,14-16,19H2,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCBIJSVACBMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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